molecular formula C7H4Cl3NO B1311597 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride CAS No. 6579-27-7

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B1311597
CAS RN: 6579-27-7
M. Wt: 224.5 g/mol
InChI Key: LXWQVTNZUIURFE-XFFZJAGNSA-N
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Description

Synthesis Analysis

DCPI can be synthesized by the reaction of 2,6-dichlorobenzamide with hydroxylamine hydrochloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which upon treatment with thionyl chloride, gives DCPI.


Molecular Structure Analysis

The molecular formula of DCPI is C7H4Cl3NO. The InChI code is 1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7-.


Chemical Reactions Analysis

DCPI is a strong acid that can react with bases to form salts. It is a stable compound under standard conditions, and it does not decompose easily.


Physical And Chemical Properties Analysis

DCPI is a white crystalline powder that is easily soluble in polar solvents such as methanol and acetonitrile. It is insoluble in nonpolar solvents such as chloroform and hexane. DCPI has a melting point of 221-223 °C and a boiling point of 387.1 °C at 760 mmHg.

Scientific Research Applications

Chemical Derivatives and Their Applications

  • Derivative Synthesis : The conversion of various dichlorophenols, including compounds similar to 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, to substituted benzenesulfonyl chlorides has been explored for potential use as herbicides. The sulfonyl chlorides have been condensed with various nucleophilic reagents, showing the versatility of these compounds in chemical synthesis (Cremlyn & Cronje, 1979).

Advanced Oxidation Processes

  • Degradation Studies : In studies involving azo dyes degradation, chloride ions, which are structurally similar to 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, have shown both inhibitory and accelerating effects. This highlights the potential role of such compounds in advanced oxidation processes for treating wastewater, particularly in the context of forming chlorinated aromatic compounds (Yuan et al., 2011).

Organic Synthesis

  • Synthetic Applications : 2,6-Dichloro derivatives have been used as starting materials in the synthesis of various organic compounds. For instance, 2,6-dichloro- p -orsellinyl chloride was utilized in the synthesis of spirodienone-lactone geodoxin (Curtis et al., 1971).

Industrial Applications

  • Use in Material Science : Compounds structurally related to 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride have been used in the synthesis of novel polyimides, demonstrating potential applications in material science. These polyimides exhibit exceptional thermal stability and could be useful in various industrial applications (Zhang et al., 2005).

Catalysis

  • Oxidation Reactions : In the context of catalysis, derivatives of 2,6-dichloro compounds have been studied for their role in the oxidationof alcohols and alkylaromatics with dioxygen. Specifically, N-hydroxyphthalimide with vanadium co-catalysts has shown promise in catalyzing these oxidation reactions, illustrating the potential of 2,6-dichloro derivatives in enhancing the efficiency of such processes (Figiel & Sobczak, 2007).

Environmental Chemistry

  • Disinfection Byproduct Studies : Research on halobenzoquinones, compounds structurally related to 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, has provided insights into their transformation into haloacetic acids during chlorination of drinking water. This work is significant in understanding the behavior of similar chlorinated compounds in water treatment processes, potentially impacting the development of effective elimination technologies at water treatment plants (Lou et al., 2021).

Safety And Hazards

DCPI is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQVTNZUIURFE-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride

CAS RN

6579-27-7
Record name 2,6-DICHLOROBENZALDCHLOROXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
QY Wang, B Zou, SJ Teague… - Successful Strategies for …, 2013 - books.google.com
Dengue is an emerging mosquito-borne viral disease of humans that is endemic in the tropics and subtropics. The spectrum of illness ranges from a mild, nonspecific febrile syndrome …
Number of citations: 1 books.google.com
QYIN WANG, BIN ZOU, SJ TEAGUE… - … Strategies for the …, 2013 - books.google.com
Dengue is an emerging mosquito-borne viral disease of humans that is endemic in the tropics and subtropics. The spectrum of illness ranges from a mild, nonspecific febrile syndrome …
Number of citations: 4 books.google.com
B Liu, G Liu, Z Xin, MD Serby, H Zhao… - Bioorganic & medicinal …, 2004 - Elsevier
Novel isoxazole carboxamides have been identified as growth hormone secretagogue receptor (GHS-R) antagonists. Substituent modification off the 5-position of the isoxazole ring led …
Number of citations: 35 www.sciencedirect.com

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